molecular formula C13H17BO4 B6148808 4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1883607-86-0

4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B6148808
CAS No.: 1883607-86-0
M. Wt: 248.1
InChI Key:
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Description

4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the molecular formula C13H17BO4 and a molecular weight of 248.08 g/mol. This compound is characterized by the presence of a hydroxyl group (-OH) and a boronic acid pinacol ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 4-hydroxybenzaldehyde with boronic acid derivatives under appropriate conditions. One common method involves the use of a boronic acid pinacol ester and a suitable catalyst to facilitate the reaction.

Industrial Production Methods: . This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve the use of nucleophiles such as amines or halides under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzaldehydes, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its boronic acid pinacol ester group makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the construction of complex organic molecules.

Biology: In biological research, the compound is utilized in the development of bioconjugation techniques, where it can be used to label biomolecules for imaging and tracking purposes.

Medicine: . Its ability to form stable complexes with various biomolecules makes it a useful tool in drug discovery and development.

Industry: In the chemical industry, 4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is employed in the production of advanced materials, including polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance and durability.

Mechanism of Action

The mechanism by which 4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The boronic acid pinacol ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate biological processes and chemical reactions.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound lacks the hydroxyl group present in 4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, resulting in different reactivity and applications.

  • 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:

Uniqueness: The presence of the hydroxyl group in this compound enhances its reactivity and versatility compared to similar compounds. This feature allows for a broader range of applications in organic synthesis, medicinal chemistry, and material science.

Properties

CAS No.

1883607-86-0

Molecular Formula

C13H17BO4

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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